3-Chloro-1,1,1,2,2-Pentafluoropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Environmental Impact :
- Comparable HCFCs (e.g., HCFC-225cb) exhibit ODP values of ~0.02 .
Comparison with Structurally Similar Compounds
1,1,1,2,2-Pentafluoropropane (HFC-245cb)
- Formula : C₃H₂F₅
- Key Differences: Lacks chlorine, making it non-ozone-depleting.
- Synthesis : Produced via isomerization of 1,1,1,2,3-pentafluoropropane (HFC-245eb) using aluminum chlorofluoride catalysts .
| Property | HCFC-235cb | HFC-245cb |
|---|---|---|
| Molecular Weight | 168.49 g/mol | 134.05 g/mol |
| Boiling Point | 28.15°C | ~15°C (estimated) |
| ODP | ~0.02 (inferred) | 0 |
| Primary Use | Refrigerant intermediate | Refrigerant precursor |
3,3-Dichloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca)
- Formula : C₃HCl₂F₅
- Key Differences : Contains two chlorine atoms, increasing ODP.
- Physical Properties : Boiling point = 51°C .
- Applications : Used in solvent blends (e.g., Asahiklin AK-225) for electronics cleaning .
| Property | HCFC-235cb | HCFC-225ca |
|---|---|---|
| Chlorine Atoms | 1 | 2 |
| Boiling Point | 28.15°C | 51°C |
| ODP | ~0.02 (inferred) | 0.02 |
| Toxicity | Limited data | AEL*: 50 ppm TWA |
1,3-Dichloro-1,1,2,2,3-Pentafluoropropane (HCFC-225cb)
- Formula : C₃HCl₂F₅
- Key Differences : Structural isomer of HCFC-225ca with distinct chlorine positioning.
- Environmental Impact : Atmospheric lifetime = 6.6 years; ODP = 0.02 .
| Property | HCFC-235cb | HCFC-225cb |
|---|---|---|
| Chlorine Positions | Single Cl at C3 | Cl at C1 and C3 |
| ODP | ~0.02 | 0.02 |
| Applications | Intermediate | Solvent component |
Reactivity Trends :
- Chlorine presence in HCFC-235cb enhances susceptibility to dehydrochlorination, forming fluorinated alkenes .
Environmental and Regulatory Considerations
- HCFC-235cb : Subject to phase-out under the Montreal Protocol due to chlorine content.
- Alternatives : HFC-245cb and HFOs (e.g., HFO-1234yf) are preferred for lower ODP and GWP .
Preparation Methods
Secondary Chlorination for Enhanced Purity
The intermediate 3-chloro-1,1,1,2,2-pentafluoropropane undergoes further chlorination to eliminate residual impurities or to produce derivatives. This step employs gaseous chlorine (Cl2) under photochemical activation. A high-pressure mercury lamp (500 W) provides UV irradiation, facilitating radical-chain chlorination at the C3 position.
Key Parameters:
-
Temperature: -20°C to 25°C (to moderate reaction kinetics)
-
Cl2 Feed Rate: 100 g/hour (controlled to prevent explosive regimes)
-
Reactor Design: Hastelloy C autoclaves (corrosion-resistant)
This secondary step ensures the removal of trace propanol or partially chlorinated byproducts, achieving >99% purity as verified by gas chromatography (GC) and 19F nuclear magnetic resonance (NMR).
Experimental Protocols and Case Studies
Large-Scale Production in Hastelloy Reactors
A representative example from patent literature details the use of a 10β Hastelloy C autoclave charged with 2,260 g of crude reaction mixture (from the first chlorination step), 3,000 g of diethylene glycol, and 470 g of lithium chloride. The mixture is stirred at 180°C for 4 hours, yielding 1,200 g of this compound (93% yield). The organic layer is separated and distilled to remove solvents, with the final product exhibiting a boiling point of 45–47°C at atmospheric pressure.
Photochlorination Optimization
Photochemical chlorination is critical for achieving complete conversion. In one trial, 1,200 g of the intermediate was reacted with 500 g of Cl2 under UV light at -20°C for 6 hours. GC analysis revealed 98.5% purity, with the remainder comprising unreacted starting material and traces of 3,3-dichloro-1,1,1,2,2-pentafluoropropane.
Table 1: Photochlorination Parameters and Outcomes
| Example | Cl2 (g) | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 500 | -20 | 6 | 98.5 | 89 |
| 2 | 1,000 | 25 | 6 | 97.2 | 85 |
| 3 | 250 | 0 | 6 | 95.8 | 78 |
| 4 | 500 | -20 | 6 | 99.1 | 91 |
Data adapted from JPH03127747A.
Reaction Optimization and Catalytic Innovations
Temperature and Catalysis Effects
Elevated temperatures (>200°C) in the initial chlorination step risk thermal degradation of the propanol precursor, reducing yields. Conversely, temperatures below 150°C prolong reaction times, necessitating a balance between kinetics and stability. The addition of lithium chloride in diethylene glycol enhances chlorine solubility, promoting homogeneous reaction conditions.
Solvent Selection and Byproduct Management
Diethylene glycol emerges as a preferred solvent due to its high boiling point (245°C) and compatibility with chlorinating agents. It also facilitates azeotropic distillation during purification, separating HCl and unreacted SOCl2. Byproduct HCl is neutralized with aqueous sodium hydroxide, yielding NaCl for safe disposal.
Analytical Characterization and Quality Control
Q & A
Basic Research Questions
Q. How can synthesis protocols for 3-Chloro-1,1,1,2,2-Pentafluoropropane be optimized using gas-phase fluorination?
- Methodology : Gas-phase fluorination of chlorinated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) with HF over SbCl₅-based catalysts is a common approach. Reaction conditions (temperature: 150–250°C, pressure: 5–20 bar) must balance conversion and selectivity. Catalyst composition (e.g., fluorinated antimony pentachloride with Lewis acid additives) improves yield by suppressing side reactions like overfluorination . Post-reaction distillation separates the target compound from co-products like 245cb (1,1,1,2,2-pentafluoropropane) .
Q. What experimental methods are used to determine thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of halogenated propanes?
- Methodology :
- Vapor Pressure : Use static or dynamic methods (e.g., Antoine equation parameters derived from temperature-dependent measurements). For 1,1,1,2,2-pentafluoropropane, data spans 232–380 K with uncertainties <0.5 K .
- Enthalpy of Vaporization : Calorimetric techniques (e.g., differential scanning calorimetry) validated against historical datasets (e.g., ΔvapH = 22.9–23.0 kJ/mol at 248–268 K) .
Q. How can spectroscopic techniques characterize structural isomers in halogenated propane mixtures?
- Methodology :
- NMR : ¹⁹F NMR distinguishes isomers via chemical shifts (e.g., CF₃ vs. CF₂ groups).
- GC-MS : Retention times and fragmentation patterns differentiate isomers like HCFC-235cb (3-chloro-1,1,1,2,3-pentafluoropropane) and HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) .
- IR Spectroscopy : C-F and C-Cl stretching frequencies (e.g., 1100–1250 cm⁻¹ for C-F) confirm functional groups .
Advanced Research Questions
Q. What catalytic mechanisms govern the dehydrohalogenation of this compound to produce hydrofluoroolefins (HFOs)?
- Methodology : Chromium-based catalysts (e.g., Cr/MgF₂) facilitate C-Cl bond cleavage via oxidative addition. Et₃SiH acts as a hydrogen donor to stabilize intermediates. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~80–120 kJ/mol) dependent on catalyst acidity and pore structure . In situ FTIR monitors surface-bound intermediates (e.g., carbocations) to refine mechanistic models .
Q. How can computational modeling predict the phase behavior of this compound in mixed refrigerant systems?
- Methodology : Use equations of state (e.g., Peng-Robinson) with binary interaction parameters calibrated to experimental vapor-liquid equilibrium (VLE) data. For near-azeotropic mixtures (e.g., with HFO-1234yf), predict critical properties (Tc ≈ 380 K, Pc ≈ 31 bar) and optimize distillation sequences . Molecular dynamics simulations validate solubility parameters for solvent applications .
Q. What strategies resolve data contradictions in isomer-specific environmental persistence studies?
- Methodology :
- Degradation Pathways : Compare OH radical reaction rates (kOH) via smog chamber experiments. For HCFC-235cb, estimate atmospheric lifetimes using structure-activity relationships (SARs) and compare with IR spectra from field studies .
- Ecotoxicity : Use QSAR models to predict bioaccumulation potential (log Kow ≈ 2.5–3.0) and validate with Daphnia magna acute toxicity assays .
- Contradictions : Discrepancies in degradation half-lives (e.g., lab vs. field data) require tracer studies with isotopically labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
